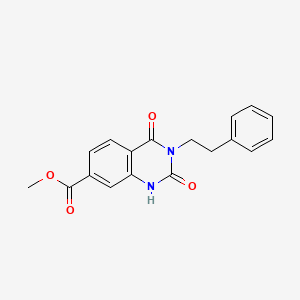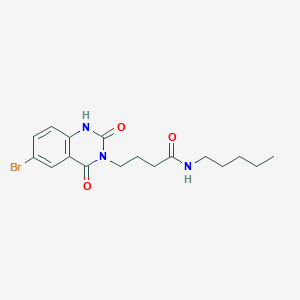
methyl 2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate (MPTQ) is a synthetic organic compound that has been studied for its potential applications in medicine and biochemistry. MPTQ has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-oxidative, anti-cancer, and anti-microbial properties. MPTQ has been studied in numerous scientific research applications and has been found to be a promising therapeutic agent for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Methyl 2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate has been studied extensively for its potential applications in medicine and biochemistry. In particular, this compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidative, anti-cancer, and anti-microbial properties. This compound has been studied in numerous scientific research applications and has been found to be a promising therapeutic agent for the treatment of various diseases, including cancer, Alzheimer’s disease, Parkinson’s disease, and diabetes. This compound has also been studied for its potential to treat inflammatory diseases, such as rheumatoid arthritis, and to improve the quality of life of patients with chronic illnesses.
Mecanismo De Acción
The exact mechanism of action of methyl 2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate is not yet fully understood. However, it is believed that this compound’s anti-inflammatory, anti-oxidative, anti-cancer, and anti-microbial properties are due to its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, this compound has been found to modulate the activity of several transcription factors, including nuclear factor kappa B (NF-κB) and activator protein-1 (AP-1).
Biochemical and Physiological Effects
This compound has been shown to possess a wide range of biochemical and physiological effects. In particular, this compound has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This compound has also been found to modulate the activity of several transcription factors, including nuclear factor kappa B (NF-κB) and activator protein-1 (AP-1). In addition, this compound has been found to possess anti-inflammatory, anti-oxidative, anti-cancer, and anti-microbial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using methyl 2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate in laboratory experiments include its low cost and ease of synthesis. In addition, this compound has been found to possess a wide range of biological activities, making it an ideal candidate for the study of various diseases. However, there are some limitations to using this compound in laboratory experiments. For instance, the exact mechanism of action of this compound is not yet fully understood, and its effects on humans are still largely unknown.
Direcciones Futuras
The potential applications of methyl 2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate are vast and its future directions are numerous. One potential future direction is the development of novel therapeutic agents based on this compound for the treatment of various diseases, such as cancer, Alzheimer’s disease, Parkinson’s disease, and diabetes. Additionally, further research into the mechanism of action of this compound could lead to the development of new therapeutic strategies for the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new drugs with improved efficacy and safety profiles. Finally, further research into the potential applications of this compound in biochemistry could lead to the development of new compounds with novel biological activities.
Métodos De Síntesis
Methyl 2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate can be synthesized through a variety of methods. The most common method is the condensation reaction of 2-phenylethylhydrazine and methyl 2,4-dioxo-3-tetrahydroquinazoline-7-carboxylate. This reaction is catalyzed by a strong acid, such as sulfuric acid, and is carried out at temperatures ranging from 100 to 200°C. Alternatively, this compound can also be synthesized through the reaction of 2-phenylethylhydrazine and methyl 2,4-dioxo-3-tetrahydroquinazoline-7-carboxylate in the presence of a base, such as sodium hydroxide, and at temperatures ranging from 70 to 100°C.
Propiedades
IUPAC Name |
methyl 2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-24-17(22)13-7-8-14-15(11-13)19-18(23)20(16(14)21)10-9-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVZPQKAHSPLRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(2-ethylpiperidin-1-yl)propyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514369.png)


![4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]butanamide](/img/structure/B6514384.png)
![N-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514397.png)
![2,4-dioxo-3-pentyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514402.png)
![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514408.png)
![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514412.png)
![N-[3-(2-methylpiperidin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514416.png)
![N-[2-(4-benzylpiperidin-1-yl)ethyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514421.png)
![N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514435.png)
![N-[2-(morpholin-4-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514445.png)
![7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6514453.png)